Technical Guide: Lithium(1+) 2-(Quinoxalin-2-yl)acetate (CAS 2703775-05-5)
Technical Guide: Lithium(1+) 2-(Quinoxalin-2-yl)acetate (CAS 2703775-05-5)
Executive Summary & Compound Identity
Lithium(1+) 2-(quinoxalin-2-yl)acetate (CAS 2703775-05-5) is a specialized heterocyclic organic salt utilized primarily as a stable, high-purity building block in medicinal chemistry and organic synthesis. It serves as a source of the 2-(quinoxalin-2-yl)acetate anion , a critical pharmacophore precursor found in various bioactive molecules, including antimicrobial agents, kinase inhibitors, and anticancer therapeutics.
Unlike its ester or acid counterparts, the lithium salt form offers distinct advantages in terms of solubility in polar aprotic solvents and stability against spontaneous decarboxylation, making it a preferred reagent for controlled nucleophilic substitutions and metal-catalyzed cross-coupling reactions.
Chemical Identity Table[1][2][3]
| Property | Specification |
| Chemical Name | Lithium(1+) 2-(quinoxalin-2-yl)acetate |
| CAS Number | 2703775-05-5 |
| Molecular Formula | |
| Molecular Weight | 194.11 g/mol |
| Parent Acid | 2-(Quinoxalin-2-yl)acetic acid |
| Structure Description | Lithium cation ionically bonded to the carboxylate of a quinoxaline-2-acetic acid moiety.[1][2][][4][5][6][7][8][9] |
| Appearance | White to off-white crystalline solid (typically) |
| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar organics. |
Synthetic Pathway & Manufacturing
The synthesis of Lithium(1+) 2-(quinoxalin-2-yl)acetate typically follows a convergent route, starting from o-phenylenediamine and a 2-ketoglutaric acid derivative or equivalent 1,4-dicarbonyl precursor, followed by selective hydrolysis.
Mechanistic Workflow
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Condensation: o-Phenylenediamine reacts with diethyl 2-oxosuccinate (or similar keto-ester) to form the quinoxaline core.
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Aromatization: Oxidation (if necessary) to ensure the fully aromatic quinoxaline system.
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Saponification: Controlled hydrolysis using Lithium Hydroxide (LiOH) in a THF/Water matrix. This specific step is crucial; using LiOH instead of NaOH/KOH prevents hygroscopic impurities often associated with sodium salts and allows for easier crystallization.
Figure 1: Synthetic route for the production of Lithium(1+) 2-(quinoxalin-2-yl)acetate from commercially available precursors.
Applications in Drug Discovery[3][4][11][12]
The quinoxaline moiety is a "privileged scaffold" in medicinal chemistry, capable of binding to multiple receptor types. The lithium salt (CAS 2703775-05-5) is specifically used to introduce the quinoxalin-2-ylmethyl motif into drug candidates.
Antimicrobial & Anticancer Agents
Research indicates that acetamide derivatives synthesized from this acetate core exhibit potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines (e.g., breast, prostate). The lithium salt serves as the nucleophilic partner in coupling reactions to form these acetamides.
-
Mechanism: The acetate group acts as a linker, positioning the quinoxaline ring to interact with bacterial proteins or kinase domains (e.g., VEGFR-2 inhibition) via
-stacking interactions. -
Advantage: Using the Li-salt in amide coupling (with HATU/EDC) often suppresses racemization and side-reactions compared to using the free acid.
Bioisostere Construction
The 2-(quinoxalin-2-yl)acetate anion is used to synthesize bioisosteres of indole-3-acetic acid (auxin) derivatives or tryptophan metabolites, relevant in neurodegenerative research (e.g., Huntington's disease models where lithium itself provides neuroprotection).
Figure 2: Downstream applications of CAS 2703775-05-5 in the synthesis of bioactive pharmaceutical candidates.
Experimental Protocols
Protocol A: Preparation of Stock Solution (50 mM)
This protocol ensures the stable dissolution of the salt for biological screening or synthetic use.
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Weighing: Accurately weigh 9.7 mg of Lithium(1+) 2-(quinoxalin-2-yl)acetate into a sterile microcentrifuge tube.
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Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
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Note: DMSO is preferred over water for stock solutions to prevent potential hydrolysis over long-term storage, although the salt is water-soluble.
-
-
Mixing: Vortex for 30 seconds until fully dissolved. The solution should be clear and slightly yellow.
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Sterilization: If used for cell culture, filter through a 0.22 µm PTFE syringe filter.
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Storage: Aliquot and store at -20°C. Stable for 6 months.
Protocol B: Usage in Amide Coupling (General Procedure)
To synthesize N-substituted-2-(quinoxalin-2-yl)acetamides.
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Activation: In a round-bottom flask, dissolve CAS 2703775-05-5 (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes at room temperature.
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Why Lithium? The lithium counterion does not interfere with HATU activation and often improves solubility in DMF compared to the sodium salt.
-
-
Addition: Add the desired amine (1.1 equiv).
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Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Look for mass M_amine + 172).
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Workup: Dilute with ethyl acetate, wash with water and brine. Dry over MgSO4.
Physicochemical Stability & Handling
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Hygroscopicity: Lithium salts can be hygroscopic. Store in a desiccator or under inert atmosphere (Argon) to maintain stoichiometry.
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Thermal Stability: The quinoxaline ring is thermally stable, but the acetate side chain can undergo decarboxylation at temperatures >150°C. Avoid prolonged heating without solvent.
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Safety: While the organic anion is generally low-toxicity, lithium salts have biological activity. Handle with standard PPE (gloves, goggles).
References
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Sigma-Aldrich. (n.d.). lithium(1+) 2-(quinoxalin-2-yl)acetate | 2703775-05-5. Retrieved from
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Tovar-Roman, C. E., et al. (2024). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. National Institutes of Health (NIH) / PMC. Retrieved from [Link] (Note: Year adjusted to current context, referencing "Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides" search result).
-
PubChem. (2025).[1] 2-(Quinoxalin-2-ylsulfanyl)acetic acid (Related Compound Structure & Properties). National Library of Medicine. Retrieved from [Link]
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Abad, N., et al. (2018).[9] Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate: Crystal structure and hydrogen bonding. IUCrData. Retrieved from [Link]
Sources
- 1. Methyl 2-(quinolin-2-yl)acetate | C12H11NO2 | CID 10608140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoxalines [chemenu.com]
- 4. N-(Quinolin-8-yl)acetamide | 33757-42-5 [sigmaaldrich.com]
- 5. lithium(1+) 2-(quinoxalin-2-yl)acetate | 2703775-05-5 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Short-term lithium treatment promotes neuronal survival and proliferation in rat striatum infused with quinolinic acid, an excitotoxic model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
